molecular formula C9H9F3O2 B14775535 3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene

3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene

Katalognummer: B14775535
Molekulargewicht: 206.16 g/mol
InChI-Schlüssel: RGJTXXPQFGWECT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene is an organic compound characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring and a trifluoromethyl group at the alpha position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene typically involves the introduction of methoxy groups and a trifluoromethyl group to a benzene ring. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with trifluoromethyl iodide in the presence of a copper catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more robust and scalable methods. This could include the use of continuous flow reactors and more efficient catalysts to optimize yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxy-alpha,alpha-difluorotoluene or 3,4-dimethoxy-alpha-fluorotoluene.

    Substitution: Formation of compounds with various functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized as an intermediate in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism by which 3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluorotoluene: Lacks the methoxy groups but shares the trifluoromethyl group.

    3,4-Dimethoxytoluene: Lacks the trifluoromethyl group but has the methoxy groups.

    4-Chlorobenzotrifluoride: Contains a chlorine atom instead of methoxy groups.

Uniqueness

3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene is unique due to the combination of methoxy and trifluoromethyl groups, which confer distinct chemical properties

Eigenschaften

Molekularformel

C9H9F3O2

Molekulargewicht

206.16 g/mol

IUPAC-Name

1,2-dimethoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H9F3O2/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3

InChI-Schlüssel

RGJTXXPQFGWECT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.